N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide
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Overview
Description
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and an oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid with 2-(2-methoxyphenyl)ethylamine under controlled conditions to form the desired oxamide derivative . The reaction conditions often include the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency, reduce waste, and ensure consistent product quality. Techniques such as green chemistry and nano-catalysis are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenyl groups play crucial roles in binding to biological receptors, modulating enzyme activity, and influencing cellular pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide: Similar structure but with a methyl group instead of the 2-(2-methoxyphenyl)ethyl group.
3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid: Contains the thiazolidine ring and phenyl group but lacks the oxamide moiety.
Uniqueness
N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-(2-methoxyphenyl)ethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-18-9-3-2-6-15(18)10-11-21-19(24)20(25)22-16-7-4-8-17(14-16)23-12-5-13-29(23,26)27/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAIJPQSMVLZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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